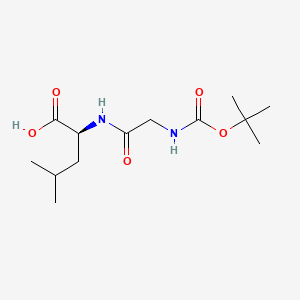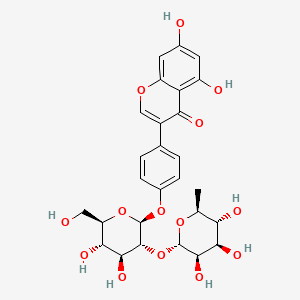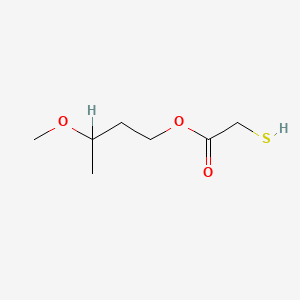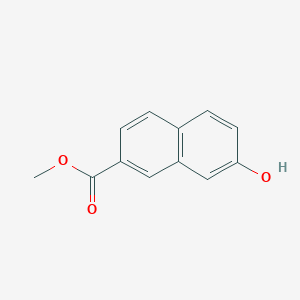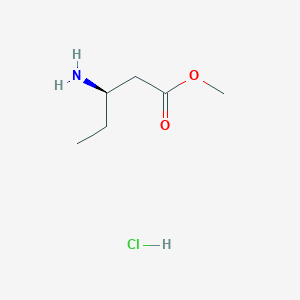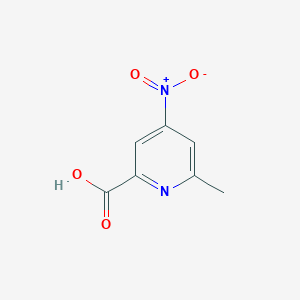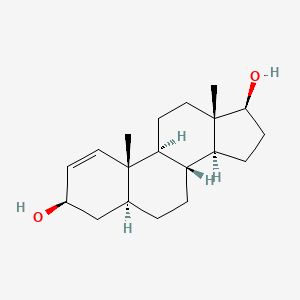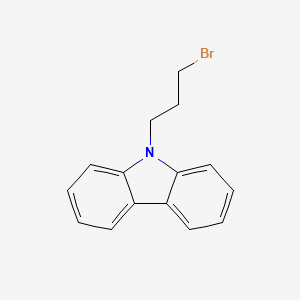
9-(3-溴丙基)-9H-咔唑
描述
“9-(3-Bromopropyl)-9H-carbazole” is a chemical compound. It is a derivative of carbazole, which is a heterocyclic organic compound . The compound is used in various fields of research and has potential applications in the development of new materials .
Synthesis Analysis
The synthesis of “9-(3-Bromopropyl)-9H-carbazole” involves several steps. One of the key steps is the reaction of 3-bromo-1-propanol with carbazole . The reaction is typically carried out in the presence of a catalyst .Molecular Structure Analysis
The molecular formula of “9-(3-Bromopropyl)-9H-carbazole” is C15H14BrN, and its molecular weight is 288.19 . The structure includes a carbazole ring with a 3-bromopropyl group attached to the 9-position .Chemical Reactions Analysis
“9-(3-Bromopropyl)-9H-carbazole” can participate in various chemical reactions. For instance, it can undergo elimination reactions, which involve the formation of a new C–C π bond and the breaking of two single bonds to carbon .Physical And Chemical Properties Analysis
“9-(3-Bromopropyl)-9H-carbazole” is a solid at 20°C . The compound is white to orange to green in color and has a melting point range of 54.0 to 58.0°C .科学研究应用
1. 生物学和药理学应用
9H-咔唑及其衍生物,包括9-(3-溴丙基)-9H-咔唑,在药理学中具有多种应用。各种研究已经突出它们在产生羟基化的9H-咔唑代谢物方面的作用,这对于它们的生物活性非常重要。例如,Waldau et al. (2009) 研究了使用双苯利用细菌将9H-咔唑转化为各种代谢物。这种转化对于探索这些化合物的药理潜力至关重要。
2. 抗菌性能
9H-咔唑衍生物的抗菌性能也值得关注。Salih et al. (2016) 的研究涉及使用9H-咔唑作为前体合成具有评估抗菌活性的新杂环衍生物。这些发现表明了9-(3-溴丙基)-9H-咔唑衍生物在开发新的抗菌剂方面的潜力。
3. 合成和电子性质
溴咔唑的合成和电子性质,包括9H-咔唑的衍生物,一直是一个感兴趣的课题。Ponce et al. (2006) 的研究侧重于这些衍生物的制备、分离和表征。这项研究对于理解9-(3-溴丙基)-9H-咔唑衍生物的电子和光物理性质至关重要,这可能对材料科学产生影响。
4. 药物化学和天然产物
由于其在修饰后具有广泛的生物活性,包括9-(3-溴丙基)-9H-咔唑在药物化学中具有重要意义。Tsutsumi et al. (2016) 回顾了咔唑骨架在药物化学中的作用,突出了其抗菌、抗疟疾、抗癌和抗阿尔茨海默病的性质。这种广泛的活性范围使这些化合物在药物发现和开发中具有价值。
5. 与芳香胺的相互作用
咔唑衍生物与芳香胺的相互作用是另一个研究领域。Stanishauskaite et al. (2000) 通过将9-(2,3-环己硫代丙基)-9H-咔唑与芳香胺反应合成了含咔唑基的噻唑啉衍生物。这项研究为探索具有潜在应用的新化学实体开辟了途径。
作用机制
Target of Action
“9-(3-Bromopropyl)-9H-carbazole” is likely to interact with various biological targets due to its aromatic carbazole structure. Carbazoles are a class of compounds that are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Carbazole derivatives are known to participate in various types of reactions, including nucleophilic substitution reactions .
Biochemical Pathways
Without specific studies on “9-(3-Bromopropyl)-9H-carbazole”, it’s difficult to say which biochemical pathways this compound might affect. Carbazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Carbazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
安全和危害
未来方向
属性
IUPAC Name |
9-(3-bromopropyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSZNBRGRCCYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444141 | |
| Record name | N-(3-Bromopropyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Bromopropyl)-9H-carbazole | |
CAS RN |
84359-61-5 | |
| Record name | N-(3-Bromopropyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(3-Bromopropyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)

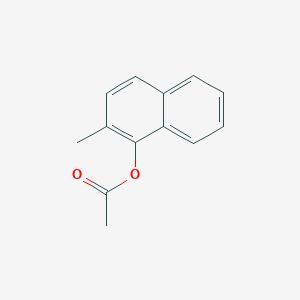

![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)
